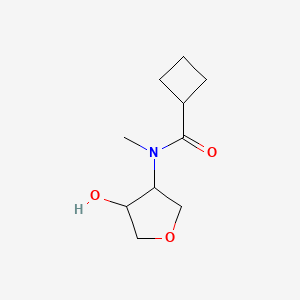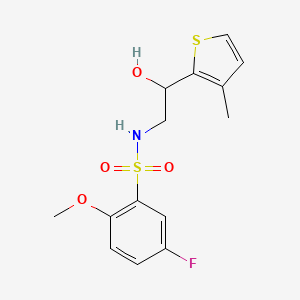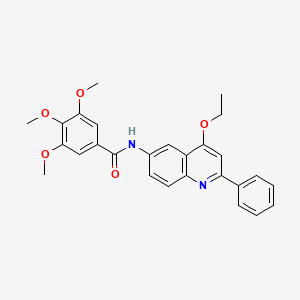
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide, commonly known as HMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. HMBC is a cyclic nucleotide analog that is structurally similar to cAMP, which is an important second messenger in many cellular processes. In
作用機序
The mechanism of action of HMBC involves its interaction with the catalytic site of kinases, which results in the inhibition of their activity. HMBC acts as a competitive inhibitor of kinases by binding to the ATP-binding site of the enzyme. This prevents the binding of ATP, which is required for the phosphorylation of the substrate. As a result, the downstream signaling pathway is disrupted, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
HMBC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that HMBC inhibits the growth of cancer cells, such as melanoma and breast cancer cells, by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that HMBC exhibits potent anti-inflammatory and anti-angiogenic effects, which may be useful for the treatment of various inflammatory and angiogenic diseases.
実験室実験の利点と制限
One of the main advantages of using HMBC in lab experiments is its high potency and specificity. HMBC exhibits potent inhibitory activity against various kinases, which makes it a useful tool for studying the role of kinases in various cellular processes. However, one of the limitations of using HMBC is its potential toxicity. HMBC has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on HMBC. One area of research is the development of HMBC as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases. Another area of research is the identification of novel kinases that are targeted by HMBC. This may lead to the discovery of new signaling pathways that are involved in various cellular processes. Additionally, the development of new synthetic methods for HMBC may lead to the discovery of new analogs with improved potency and selectivity.
合成法
The synthesis of HMBC involves the reaction between 3,4-dihydroxybutyric acid and N-methylcyclobutanecarboxamide. The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride or boron trifluoride. The resulting product is then purified using various chromatographic techniques, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
科学的研究の応用
HMBC has been extensively studied for its potential application in drug discovery. It has been shown to exhibit potent inhibitory activity against various kinases, such as protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). These kinases play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Therefore, HMBC has the potential to be developed as a therapeutic agent for the treatment of various diseases, such as cancer and cardiovascular diseases.
特性
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(8-5-14-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSGORPGSESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)

![3-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)
![N-(3,4-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2862758.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2862760.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2862761.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2862762.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/no-structure.png)
![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)


![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)